![molecular formula C19H26FN3O5S B2483089 N'-cyclopentyl-N-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide CAS No. 872724-66-8](/img/structure/B2483089.png)
N'-cyclopentyl-N-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N'-cyclopentyl-N-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide is a useful research compound. Its molecular formula is C19H26FN3O5S and its molecular weight is 427.49. The purity is usually 95%.
BenchChem offers high-quality N'-cyclopentyl-N-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-cyclopentyl-N-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structure-Activity Relationships
Research has focused on synthesizing derivatives of similar compounds to explore their structure-activity relationships, particularly in the context of antiandrogen activity. For example, the synthesis and evaluation of 3-substituted derivatives of 2-hydroxypropionanilides, including sulfones and sulfoxides, have led to the discovery of novel, potent antiandrogens that are peripherally selective (Tucker, Crook, & Chesterson, 1988).
Mitochondrial Dysfunction and Cell Death Inhibition
Studies have also examined the effects of similar sulfonylureas on mitochondrial dysfunction and cell death, revealing their protective effects in cellular models. For instance, sulfonylurea glibenclamide was found to reduce cell death and oxidative stress in PC12 cells, suggesting potential therapeutic applications in neurological disorders (Lee, Kim, Ko, & Han, 2005).
Inhibitory Activity on Cyclooxygenase-2 (COX-2)
Research into 1,3-benzthiazinan-4-one derivatives has identified compounds with potent and selective COX-2 inhibitory activity, highlighting their potential as anti-inflammatory agents. One study identified a compound with significant COX-2 inhibitory activity, indicating its potential for further development as an anti-inflammatory drug (Zarghi, Zebardast, Daraie, & Hedayati, 2009).
Electrophoretic and Biocompatible Polymers
The development of electrophoretic and biocompatible polymers initiated by perfluoroalkanesulfoneimides for use with bioactive glass in medical applications showcases the versatility of compounds with similar sulfonyl groups. These polymers have been explored for their potential in biomedical coatings and hybrid materials, demonstrating significant biocompatibility (Hayashi & Takasu, 2015).
Quantum Mechanical and Spectroscopic Studies
Quantum mechanical and spectroscopic studies on related compounds have provided insights into their electronic properties and interactions with biological targets. For example, a study on Bicalutamide (a compound with a similar sulfonyl group) used various spectroscopic techniques and molecular docking to understand its interaction with prostate cancer proteins (Chandralekha, Rajagopal, Muthu, & FathimaRizwana, 2019).
properties
IUPAC Name |
N'-cyclopentyl-N-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26FN3O5S/c1-13-11-15(7-8-16(13)20)29(26,27)23-9-4-10-28-17(23)12-21-18(24)19(25)22-14-5-2-3-6-14/h7-8,11,14,17H,2-6,9-10,12H2,1H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJBPOPBRCOGPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NC3CCCC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-cyclopentyl-N-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

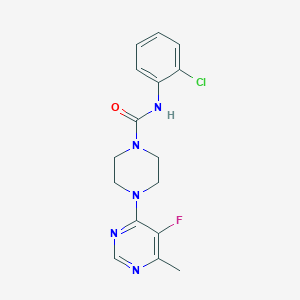
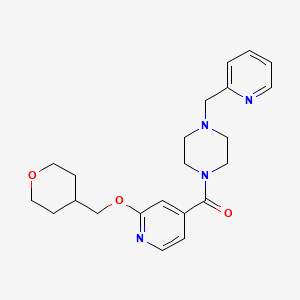
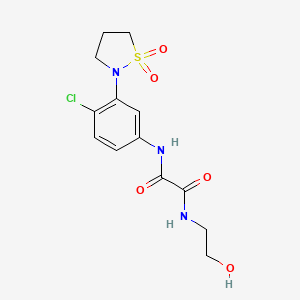
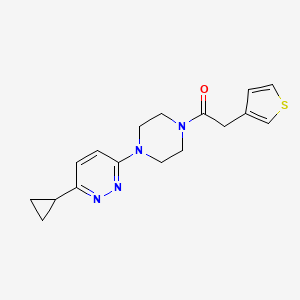
![2-[4-(Aminomethyl)oxan-4-yl]acetic acid hydrochloride](/img/structure/B2483012.png)
methanone](/img/structure/B2483013.png)
![1-Isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine](/img/structure/B2483015.png)
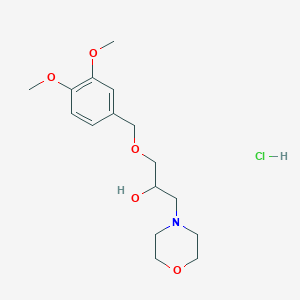
![2-(3,4-dimethylphenyl)-3-(ethylthio)-N-(2-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2483017.png)
![[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/no-structure.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea](/img/structure/B2483020.png)
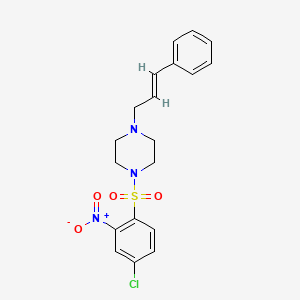
![Methyl 3-(5-chlorothiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2483022.png)
![1-[4-(Aminomethyl)phenyl]-3-methylurea;hydrochloride](/img/structure/B2483023.png)